molecular formula C10H16O2 B588174 4-Methoxy-α,α-dimethyl-1,4-cyclohexadiene-1-methanol CAS No. 1794795-30-4

4-Methoxy-α,α-dimethyl-1,4-cyclohexadiene-1-methanol

Cat. No.: B588174
CAS No.: 1794795-30-4
M. Wt: 174.273
InChI Key: XMKIECVHJJJPDQ-WFGJKAKNSA-N
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Description

4-Methoxy-α,α-dimethyl-1,4-cyclohexadiene-1-methanol is an organic compound with the molecular formula C10H16O2. It is characterized by a methoxy group attached to a cyclohexadiene ring, along with a dimethyl group and a methanol group. This compound is often used in various chemical and biological research applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-α,α-dimethyl-1,4-cyclohexadiene-1-methanol can be achieved through several methods. One common approach involves the reaction of benzoquinone with ethylene glycol to form benzoquinone diol, which is then further reacted with methanol under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-α,α-dimethyl-1,4-cyclohexadiene-1-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

4-Methoxy-α,α-dimethyl-1,4-cyclohexadiene-1-methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-α,α-dimethyl-1,4-cyclohexadiene-1-methanol involves its interaction with specific molecular targets and pathways. The methoxy group and the cyclohexadiene ring play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-α,α-dimethyl-1,4-cyclohexadiene-1-methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in research and industry .

Properties

CAS No.

1794795-30-4

Molecular Formula

C10H16O2

Molecular Weight

174.273

IUPAC Name

1,1,1,3,3,3-hexadeuterio-2-(4-methoxycyclohexa-1,4-dien-1-yl)propan-2-ol

InChI

InChI=1S/C10H16O2/c1-10(2,11)8-4-6-9(12-3)7-5-8/h4,7,11H,5-6H2,1-3H3/i1D3,2D3

InChI Key

XMKIECVHJJJPDQ-WFGJKAKNSA-N

SMILES

CC(C)(C1=CCC(=CC1)OC)O

Origin of Product

United States

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